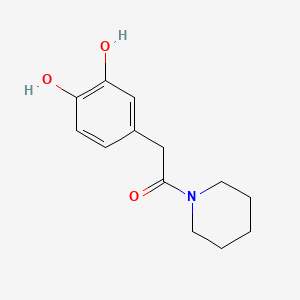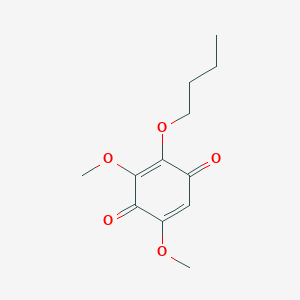
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione is a cyclic diketone with two butoxy and two dimethoxy groups attached to the cyclohexadiene ring. This compound is often used as a building block in organic synthesis and can be found in various chemical reactions involving organic compounds .
Méthodes De Préparation
The synthesis of 2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione with butyl alcohol in the presence of an acid catalyst . The reaction conditions usually include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diketone to corresponding diols or hydroquinones.
Substitution: The butoxy and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves its redox properties. The compound can participate in redox cycles, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to apoptosis, particularly in cancer cells, through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins .
Comparaison Avec Des Composés Similaires
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: This compound lacks the butoxy groups and has different reactivity and applications.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: This derivative has a hexyl group instead of a butoxy group and exhibits different biological activities.
2,6-Dimethoxy-1,4-benzoquinone: Another similar compound with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112523-93-0 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O5/c1-4-5-6-17-11-8(13)7-9(15-2)10(14)12(11)16-3/h7H,4-6H2,1-3H3 |
Clé InChI |
SQRMCXRQFCJUPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=O)C(=CC1=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
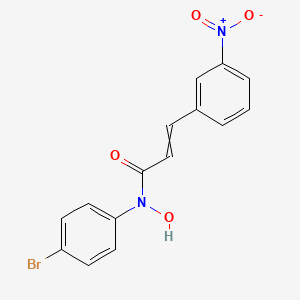
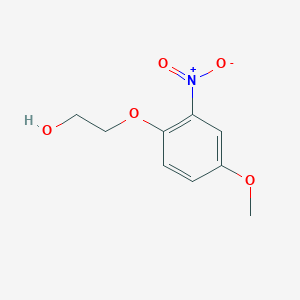
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
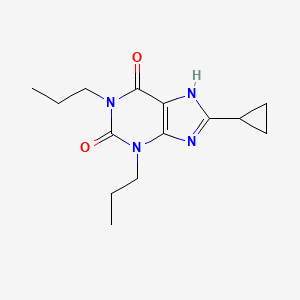
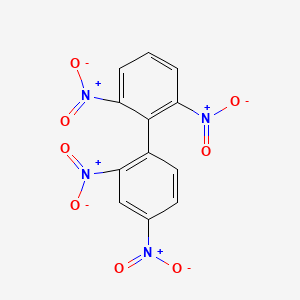
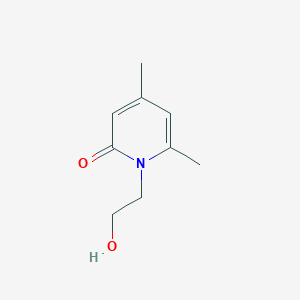

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
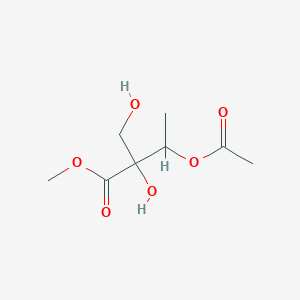
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
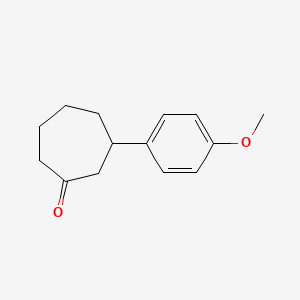
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
